Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate
Description
Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Properties
IUPAC Name |
methyl 8-bromo-4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)8-5-9(14)6-3-2-4-7(12)10(6)13-8/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNCAHIJLBCEDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432245 | |
| Record name | METHYL 8-BROMO-4-HYDROXYQUINOLINE-2-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942227-30-7 | |
| Record name | METHYL 8-BROMO-4-HYDROXYQUINOLINE-2-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Preparation Methods
The preparation of methyl 8-bromo-4-hydroxyquinoline-2-carboxylate typically involves multi-step synthetic sequences starting from substituted anilines or quinoline derivatives. The key steps include selective bromination, quinoline ring construction or modification, hydroxylation at position 4, and esterification at position 2.
General Strategy
- Starting Materials: 8-bromoaniline or 6-bromoquinoline derivatives are commonly used precursors.
- Key Reactions: Electrophilic aromatic substitution for bromination, cyclization to form the quinoline ring, and esterification of the carboxylic acid group.
- Functional Group Transformations: Hydroxylation at the 4-position is achieved either by oxidation or substitution reactions.
Detailed Preparation Method from Patent CN106432073B
A notable preparation method described in Chinese patent CN106432073B involves the synthesis of bromo-substituted quinoline derivatives, which can be adapted for this compound:
| Step No. | Reaction Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Bromination of aniline derivative | Use of bromine or N-bromosuccinimide (NBS) | Selective introduction of bromine at position 8 |
| 2 | Formation of quinoline ring | Cyclization with ethyl propiolate or malonate derivatives under reflux | Construction of quinoline scaffold with ester group |
| 3 | Hydroxylation at position 4 | Controlled oxidation or substitution reaction | Introduction of hydroxy group at C-4 |
| 4 | Esterification | Methylation of carboxylic acid using methanol and acid catalyst | Formation of methyl ester at C-2 |
| 5 | Purification | Filtration, recrystallization from solvents like ethanol or ethyl acetate | Isolation of pure this compound |
This method emphasizes the use of phosphorus trichloride or phosphoryl chloride in some steps for chlorination or activation, inert atmosphere (nitrogen) to prevent side reactions, and solvents such as toluene, methanol, and diethyl ether for reaction medium and purification.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Impact on Yield and Purity |
|---|---|---|
| Temperature | 80–120 °C (reflux) | Ensures complete cyclization and substitution |
| Solvent | Toluene, methanol, diethyl ether | Affects solubility and reaction rate |
| Reaction Time | 4–12 hours | Longer times improve conversion but risk byproducts |
| Atmosphere | Nitrogen or inert gas | Prevents oxidation and side reactions |
| Catalyst/Activator | Phosphorus trichloride or acid catalysts | Facilitates chlorination and esterification |
Optimization of these parameters is crucial to maximize yield (typically 60–85%) and purity (>95% by HPLC or NMR analysis).
Analytical Data Supporting Preparation
- NMR Spectroscopy: Confirms substitution pattern on quinoline ring and ester formation.
- Mass Spectrometry: Molecular ion peak at m/z 282 consistent with molecular weight.
- Melting Point: Typically reported in literature for purity confirmation.
- Chromatography: TLC and HPLC used for monitoring reaction progress and purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group at the 4-position can be oxidized to a ketone or reduced to a methylene group.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include bromine, methanol, sulfuric acid, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate has been extensively studied for its potential as a therapeutic agent. Key applications include:
- Antimicrobial Activity : The compound exhibits significant effectiveness against various microbial strains, including multidrug-resistant Mycobacterium tuberculosis. In vitro studies have shown a Minimum Inhibitory Concentration (MIC) of approximately 9.97 µM against M. tb, indicating its potential as an anti-tubercular agent .
- Anticancer Properties : Research indicates that this compound can inhibit the growth of cancer cells through mechanisms such as enzyme inhibition and modulation of cellular pathways. It has shown promising results in various cancer cell lines, including lung carcinoma (A-549) and hepatocellular carcinoma (HepG2) .
Biological Studies
The compound serves as a valuable probe in biological research:
- Enzyme Interactions : It acts as an inhibitor of specific enzymes critical for microbial survival, such as MmpL3 in M. tb, which is essential for developing new therapeutic agents against tuberculosis .
- Cellular Pathway Modulation : By interacting with cellular receptors, it may modulate signal transduction pathways, influencing various cellular functions .
Material Science
This compound is also explored for its applications in material science:
- Synthesis of Novel Materials : The compound is utilized in creating materials with unique electronic and optical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent chemosensors .
Case Studies
-
Antimicrobial Efficacy Against Tuberculosis :
A study demonstrated that this compound effectively inhibited the growth of drug-resistant strains of M. tb, showing promise as a lead compound for new anti-tubercular therapies . -
Cancer Cell Line Studies :
In vitro assays indicated that this compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values lower than those of established chemotherapeutics like doxorubicin, suggesting its potential role in cancer treatment . -
Material Development :
Recent advancements have incorporated this compound into the synthesis of novel materials for electronic applications, highlighting its versatility beyond medicinal uses .
Mechanism of Action
The mechanism of action of methyl 8-bromo-4-hydroxyquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an inhibitor of metalloproteins by chelating metal ions at the active site, thereby preventing the enzyme from performing its catalytic function . The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate can be compared with other quinoline derivatives, such as:
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Xanthurenic Acid:
Quinolobactin: A siderophore involved in iron acquisition in bacteria.
The uniqueness of this compound lies in its bromine substitution, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Biological Activity
Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate is a compound of interest due to its diverse biological activities, particularly in antimicrobial and antiviral applications. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound belongs to the class of 8-hydroxyquinoline derivatives, which are known for their broad spectrum of biological activities. The presence of the bromine atom enhances its reactivity and potential therapeutic efficacy. The molecular formula is C11H8BrNO3.
Antimicrobial Activity
Research has shown that derivatives of 8-hydroxyquinoline exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains, demonstrating potent activity against multidrug-resistant strains of Mycobacterium tuberculosis (M. tb).
Table 1: Antimicrobial Activity Against M. tb
| Compound | MIC (μM) | Activity Level |
|---|---|---|
| This compound | 9.97 | High |
| Ethambutol | 4.89 | Standard Drug Comparison |
The compound's mechanism involves inhibition of MmpL3, a crucial transporter in mycobacterial cells, which is essential for cell wall integrity and virulence .
Antiviral Activity
This compound has also been investigated for its antiviral properties, particularly against Hepatitis B Virus (HBV). Molecular docking studies suggest that it can act as a potent inhibitor of HBV replication.
Table 2: Inhibition of HBV Replication
| Compound | Concentration (μM) | Inhibition (%) |
|---|---|---|
| This compound | 10 | High |
| Control (No Treatment) | - | 0 |
In vitro studies confirmed that this compound significantly inhibits HBV replication at concentrations around 10 µM .
Case Studies
- Antitubercular Activity : A study conducted on a series of quinolone derivatives indicated that this compound exhibited an MIC value comparable to first-line anti-TB drugs, suggesting its potential as a lead compound in TB treatment .
- Antiviral Properties : In a separate investigation focusing on HBV, compounds similar to this compound were shown to effectively inhibit viral replication in vitro, with promising results in cellular assays .
The biological activity of this compound can be attributed to several mechanisms:
- Metal Chelation : The quinoline moiety can chelate metal ions, which is crucial for the function of various enzymes and proteins in pathogens.
- Inhibition of Key Enzymes : It acts as an inhibitor for enzymes involved in bacterial cell wall synthesis and viral replication processes.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
